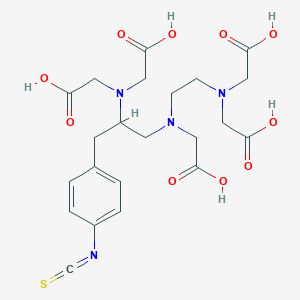

p-SCN-Benzyl-dtpa

Description

Significance of Bifunctional Chelating Agents (BFCs) in Molecular Imaging and Radionuclide Therapy

Bifunctional chelating agents are fundamental to the advancement of molecular imaging and radionuclide therapy. mdpi.com In molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), BFCs are essential for attaching diagnostic radionuclides to targeting molecules. researchgate.net This allows for the non-invasive visualization and quantification of physiological processes at the molecular level, aiding in the early detection and characterization of diseases. researchgate.net

The versatility of BFCs allows for the use of a wide range of metallic radionuclides, each with unique decay characteristics suitable for either diagnosis or therapy. mdpi.com For instance, radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) are commonly used for PET imaging, while Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) are employed in radionuclide therapy. mdpi.comup.ac.za The ability to chelate these various radiometals makes BFCs indispensable tools in the development of theranostics, an approach that combines diagnostic and therapeutic capabilities in a single agent. mdpi.com

Historical Development and Evolution of Chelator Architectures for Radiometal Complexation

The development of chelators for radiometal complexation has evolved significantly over the decades, driven by the need for more stable and effective radiopharmaceuticals. Early efforts in radiolabeling biomolecules often resulted in complexes with poor in vivo stability. acs.org

A major advancement in chelator design was the introduction of polyaminopolycarboxylic acids like ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). nih.govresearchgate.net These acyclic chelators were among the first to be widely used due to their ability to form relatively stable complexes with a variety of radiometals. researchgate.net For example, DTPA has been a workhorse for chelating Indium-111 (¹¹¹In). nih.gov However, the stability of these acyclic chelator complexes was not always sufficient, leading to the dissociation of the radiometal in vivo. nih.gov

To address the stability issue, macrocyclic chelators were developed. These chelators, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), feature a pre-organized cyclic structure that leads to more thermodynamically stable and kinetically inert metal complexes. mdpi.com DOTA has become a "gold standard" in radiopharmaceutical chemistry due to its versatility in chelating a wide array of radiometals, including those used in both imaging and therapy. mdpi.com The development of various bifunctional derivatives of DOTA has further expanded its utility. mdpi.com

Another important class of macrocyclic chelators is based on the 1,4,7-triazacyclononane (B1209588) (TACN) framework, with 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) being a prominent example. researchgate.net NOTA and its derivatives have shown particular promise for chelating radiometals like ⁶⁸Ga. mdpi.com

More recent research has focused on developing chelators with optimized properties for specific radiometals. This includes the design of chelators for less common but promising radiometals like Zirconium-89 (⁸⁹Zr) and the theranostic pair Lead-203/Lead-212 (²⁰³Pb/²¹²Pb). usask.carsc.org For instance, desferrioxamine (DFO) has been the traditional chelator for ⁸⁹Zr, but new chelators with higher denticity are being developed to improve in vivo stability. usask.ca The ongoing evolution of chelator architectures continues to push the boundaries of radiopharmaceutical development, enabling the creation of more effective and specific agents for molecular imaging and radionuclide therapy. osti.gov

Properties

CAS No. |

121806-83-5 |

|---|---|

Molecular Formula |

C22H28N4O10S |

Molecular Weight |

540.5 g/mol |

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid |

InChI |

InChI=1S/C22H28N4O10S/c27-18(28)9-24(5-6-25(10-19(29)30)11-20(31)32)8-17(26(12-21(33)34)13-22(35)36)7-15-1-3-16(4-2-15)23-14-37/h1-4,17H,5-13H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) |

InChI Key |

VAOYPHGXHKUTHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S |

Origin of Product |

United States |

P Scn Benzyl Dtpa: a Prominent Bifunctional Chelator for Radiopharmaceutical Applications

Structural Design Principles and Reactive Functionalities of p-SCN-Benzyl-DTPA

The efficacy of this compound as a bifunctional chelator is a direct result of its well-defined chemical architecture. The molecule is composed of three key components: a diethylenetriaminepentaacetic acid (DTPA) backbone, a benzyl (B1604629) spacer, and a reactive isothiocyanate group.

The core of the molecule is the DTPA framework, an acyclic aminopolycarboxylic acid. This component functions as a powerful chelating agent, capable of forming highly stable complexes with a variety of trivalent metal ions, including medically relevant radionuclides like Indium-111 (¹¹¹In), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y). nih.govmdpi.com The DTPA portion of the molecule features five carboxylate groups and three amine nitrogens that act as donor atoms, securely coordinating the metal ion. In this compound, the linker is attached to the ethylene (B1197577) backbone of the DTPA molecule, a strategic design choice that leaves all five carboxylate arms available for metal chelation. This configuration is reported to enhance the stability of the resulting radiometal complex compared to derivatives where one of the chelating arms is consumed for conjugation. nih.govnih.gov

The linker consists of a p-substituted benzyl group. This rigid aromatic spacer connects the DTPA chelating agent to the reactive functional group. Its role is to provide distance and steric separation between the bulky radiometal-chelate complex and the conjugated biomolecule, which helps to preserve the biological activity and binding affinity of the biomolecule.

The key to its bifunctional nature is the para-isothiocyanate group (-N=C=S) attached to the benzyl ring. axispharm.comontosight.ai This electrophilic group is highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues found abundantly on the surface of proteins and antibodies. axispharm.commedkoo.com The reaction proceeds under mild, slightly alkaline conditions to form a robust and stable thiourea (B124793) covalent bond. nih.govnih.gov This specific reactivity allows for the efficient and targeted conjugation of the chelator to a wide range of biological molecules. ontosight.ai

| Component | Function | Key Features |

| Diethylenetriaminepentaacetic acid (DTPA) | Metal Chelation | Forms stable complexes with trivalent radiometals (e.g., ¹¹¹In, ¹⁷⁷Lu, ⁹⁰Y). All five carboxylates are available for coordination. nih.govmdpi.comnih.gov |

| p-Benzyl Group | Spacer | Provides steric separation between the chelate and the biomolecule, preserving biological function. |

| p-Isothiocyanate (-SCN) Group | Reactive Moiety | Covalently couples to primary amines on biomolecules (e.g., lysine residues) via a stable thiourea linkage. axispharm.comontosight.aimedkoo.com |

Methodologies for Chemical Synthesis and Chromatographic Purification of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a high-purity product. While various synthetic routes exist, a common strategy involves the construction of a DTPA derivative that is functionalized with a precursor to the isothiocyanate group, such as a nitro or amino group. nih.gov

A representative synthetic approach starts from L-phenylalanine, which is first nitrated to produce 4-nitro-L-phenylalanine. nih.gov This intermediate is then subjected to a series of reactions to build the DTPA structure onto the amino acid backbone. A key step is the dialkylation of the amino group with an appropriate iminodiacetate (B1231623) reagent. nih.gov Once the full p-nitrobenzyl-DTPA structure is assembled, the nitro group (-NO₂) is chemically reduced to an amine (-NH₂), yielding p-aminobenzyl-DTPA (p-NH₂-Bn-DTPA). nih.gov In the final step, the amine is converted into the reactive isothiocyanate (-N=C=S) group, typically by reacting it with thiophosgene (B130339) or a related reagent, to produce the target compound, this compound. nih.gov

Purification of the final product and intermediate conjugates is critical to remove unreacted starting materials, by-products, and aggregates. High-performance liquid chromatography (HPLC) is a frequently employed method for purifying the chelator itself and its bioconjugates. dovepress.comresearchgate.net For the purification of biomolecules conjugated with this compound, size-exclusion chromatography is also a common and effective technique. For instance, studies have reported the use of P-4 gel filtration columns with ammonium (B1175870) acetate (B1210297) buffer as the eluent to separate the chelator-conjugated biomolecule from excess, unconjugated chelator. nih.gov

In some applications, unexpected side reactions can occur during conjugation. Research has shown that p-SCN-Bn-DTPA can sometimes associate non-covalently with biomolecules, leading to instability of the subsequent radiolabel. nih.govnih.gov To address this, a modified protocol that includes a post-conjugation, pre-purification heating step (e.g., 100 °C for 1 hour) has been developed. This heating step effectively dissociates the unstable, non-specific side products, ensuring that the subsequent purification isolates only the desired, covalently-linked conjugate, thereby improving the stability of the final radiolabeled product. nih.govnih.gov

| Step | Description | Typical Reagents/Conditions | Purification Method |

| Conjugation | Reaction of a biomolecule (e.g., antibody) with this compound. | Sodium carbonate/bicarbonate buffer (pH ~9.8), room temperature, overnight. nih.gov | - |

| Side-Product Dissociation (Optional) | Heating to remove unstable, non-covalently bound chelator. | Addition of ammonium acetate buffer, heating at 100°C for 1 hour. nih.gov | - |

| Purification | Separation of the desired bioconjugate from excess chelator and by-products. | Size-exclusion chromatography (e.g., P-4 column with ammonium acetate eluent). nih.gov |

Strategic Derivatization of this compound for Tailored Bioconjugation

The primary purpose of this compound is its covalent attachment, or bioconjugation, to a targeting biomolecule. This process creates a stable immunoconjugate that can be radiolabeled for diagnostic imaging or targeted radiotherapy. nih.gov The isothiocyanate group is specifically chosen for this role due to its efficient and reliable reaction with primary amines under mild aqueous conditions, which helps to preserve the delicate structure and function of the biomolecule. nih.gov

The bioconjugation process involves incubating the biomolecule with a molar excess of this compound in a suitable buffer, typically at a slightly alkaline pH to ensure the target amine groups are deprotonated and thus nucleophilic. nih.gov The stoichiometry of the reaction (the molar ratio of chelator to biomolecule) is a critical parameter that can be adjusted to control the average number of DTPA chelators attached to each biomolecule. nih.gov This ratio must be optimized for each specific application, as a low degree of conjugation may result in insufficient radioactivity for imaging or therapy, while an excessively high number of bulky, charged chelators could compromise the immunoreactivity and pharmacokinetic properties of the biomolecule.

A wide array of biomolecules have been successfully conjugated with this compound for preclinical and clinical research. These include:

Monoclonal Antibodies (mAbs): Cetuximab (targeting EGFR), Rituximab (B1143277) (targeting CD20), and Trastuzumab (targeting HER2) have all been conjugated with p-SCN-Bn-DTPA for the development of agents for radioimmunotherapy and radioimmunodetection. nih.govnih.govfarmaciajournal.comsnmjournals.org

Antibody Fragments and Peptides: Smaller targeting molecules, such as human epidermal growth factor (hEGF), have been derivatized to target specific cellular receptors. nih.gov

Oligonucleotides: Amine-derivatized morpholino oligomers have been conjugated with p-SCN-Bn-DTPA, demonstrating its utility beyond protein-based targeting agents. nih.gov

Once conjugated and purified, the resulting chelator-biomolecule construct is ready for radiolabeling. This is typically achieved by simply incubating the conjugate with a solution of the desired radionuclide (e.g., ¹¹¹InCl₃) at room temperature. nih.govnih.gov The strong chelating ability of the DTPA moiety leads to rapid and efficient incorporation of the radiometal, yielding the final radiopharmaceutical product. nih.gov

| Biomolecule | Target | Radionuclide(s) | Application |

| Cetuximab | Epidermal Growth Factor Receptor (EGFR) | ⁹⁹ᵐTc, ⁹⁰Y, ¹⁷⁷Lu | Tumor Imaging and Therapy nih.govsnmjournals.org |

| Rituximab | CD20 | ¹⁷⁷Lu, ⁶⁴Cu | Lymphoma Imaging and Therapy nih.govresearchgate.net |

| AMB8LK mAb | Ferritin | ¹¹¹In | Pancreatic Cancer Imaging nih.gov |

| Morpholino Oligomer | Nucleic Acid Sequence | ¹¹¹In | Pretargeting Applications nih.gov |

| Human Epidermal Growth Factor (hEGF) | EGFR | ¹¹¹In | Receptor Imaging nih.gov |

Bioconjugation Chemistry of P Scn Benzyl Dtpa with Biomolecules

Fundamental Reaction Mechanisms and Optimized Conditions for Amine-Reactive Conjugation

The cornerstone of p-SCN-Benzyl-DTPA's utility in bioconjugation is the reactivity of its isothiocyanate (-N=C=S) functional group. This electrophilic group readily reacts with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins or at the terminus of modified oligonucleotides. thermofisher.com The reaction, a nucleophilic addition, results in the formation of a highly stable thiourea (B124793) linkage (-NH-C(S)-NH-). medkoo.comacs.org This covalent bond is robust under physiological conditions, ensuring the chelator remains firmly attached to the biomolecule.

Optimized conditions are crucial for achieving efficient conjugation while preserving the biological activity of the target molecule. The reaction is typically performed in an aqueous buffer system at a slightly alkaline pH, generally ranging from 8.0 to 9.5. nih.govnih.govacs.org This pH range is a compromise: it deprotonates the primary amine, increasing its nucleophilicity and reaction rate, without causing significant denaturation of the biomolecule, particularly sensitive proteins like antibodies. Common buffers used include sodium bicarbonate and sodium carbonate. nih.govnih.gov

Reaction temperatures are generally mild, with incubations occurring at room temperature or 37°C. acs.orgugd.edu.mk The duration of the reaction can vary significantly, from as short as one hour to overnight (15-24 hours), depending on the specific biomolecule, the desired degree of conjugation, and the concentrations of the reactants. nih.govnih.govugd.edu.mk

Conjugation Strategies with Monoclonal Antibodies (mAbs)

The conjugation of this compound to monoclonal antibodies is a well-established strategy for creating radioimmunoconjugates for imaging and therapeutic applications. axispharm.comru.nl The process leverages the presence of multiple solvent-accessible lysine residues on the antibody surface as targets for the amine-reactive isothiocyanate group. medkoo.com

Molar Ratio Optimization for Antibody-Chelator Conjugates

A critical parameter in the conjugation process is the molar ratio of this compound to the monoclonal antibody. This ratio directly influences the average number of chelator molecules attached to each antibody, a value known as the chelator-to-antibody ratio (CAR). While a higher CAR can increase the specific activity of the final radiolabeled antibody, excessive conjugation can sterically hinder the antigen-binding sites or alter the protein's conformation, leading to reduced immunoreactivity. acs.orgjyu.finih.gov Therefore, optimizing this ratio is essential for balancing payload delivery with biological function.

Researchers have explored a wide spectrum of molar ratios to achieve optimal results for different antibodies. For instance, studies have successfully used ratios from 3:1 to as high as 55:1 (chelator:antibody) depending on the specific antibody and desired outcome. nih.govmdpi.com The goal is often to attach a sufficient number of chelators (e.g., 1 to 10 per antibody) without compromising the antibody's integrity. ru.nljyu.fimdpi.com

| Antibody | Chelator | Initial Molar Ratio (Chelator:Antibody) | Resulting Avg. Chelators per Antibody | Reference |

| CC49 | This compound | 55:1 | Not explicitly stated, but determined by HPLC after labeling. | nih.gov |

| Rituximab (B1143277) | p-SCN-Bz-DOTA | 5:1, 10:1, 20:1 | 1.62, 6.42, 11.01 (approximate) | acs.org |

| cG250 | SCN-Bz-DTPA | Not specified, aimed for 1-3 | 1-3 | ru.nl |

| hu5A10 | CHX-A''-DTPA | 3:1, 6:1, 12:1 | 1.4, 2.1, 3.5 | mdpi.com |

| Rituximab | p-SCN-Bz-DTPA | 20:1 | Not specified | ugd.edu.mk |

Note: Data for structurally similar bifunctional chelators (p-SCN-Bz-DOTA and CHX-A''-DTPA) are included to illustrate the principle of molar ratio optimization.

Purification and Characterization of Antibody Conjugates

Following the conjugation reaction, the mixture contains the desired antibody-chelator conjugate, unconjugated antibody, and excess, unreacted this compound. It is imperative to purify the conjugate to remove these unbound reactants. ugd.edu.mk The most common purification method is size-exclusion chromatography (SEC), using columns like PD-10 or Sephadex G-100, which effectively separate the large antibody conjugate from the small, free chelator molecules. nih.govnih.govsnmjournals.org Centrifugal filtration devices with a specific molecular weight cut-off are also employed for this purpose. ugd.edu.mkfarmaciajournal.com

Characterization of the purified conjugate is a multi-step process. The number of chelators conjugated per antibody is a key parameter determined experimentally. A common method involves labeling a sample of the conjugate with an excess of a suitable radiometal, such as Indium-111, and then using analytical SEC-HPLC to quantify the radioactivity associated with the antibody peak versus the total radioactivity. nih.govsnmjournals.org The integrity and purity of the conjugate are often assessed using SDS-PAGE, which can reveal any significant cross-linking or fragmentation of the antibody. farmaciajournal.com Radiochemical purity after labeling is typically determined by techniques like HPLC or instant thin-layer chromatography (ITLC), with purities exceeding 95% being the standard. ru.nlsnmjournals.org

Assessment of Immunoreactivity Post-Conjugation

The ultimate function of an antibody conjugate depends on its ability to bind to its target antigen. The conjugation process, especially at high chelator-to-antibody ratios, can potentially damage the antigen-binding fragment (Fab) of the antibody, reducing its immunoreactivity. acs.orgnih.gov Therefore, assessing the immunoreactive fraction of the conjugate is a critical quality control step.

This is typically performed using an in vitro cell-binding assay. The Lindmo method is a widely accepted standard, where a fixed concentration of the radiolabeled antibody conjugate is incubated with increasing concentrations of target antigen-expressing cells. acs.orgnih.gov By plotting the ratio of total-to-bound radioactivity against the reciprocal of the cell concentration, the immunoreactive fraction can be determined from the y-intercept. Studies have shown that immunoreactivity can decrease as the number of attached chelators increases. nih.gov However, with carefully optimized conjugation conditions, high immunoreactivity (>90%) is routinely achieved for this compound conjugates. ru.nlsnmjournals.org

Conjugation to Peptides and Oligonucleotides

The application of this compound extends beyond antibodies to other biomolecules such as peptides and oligonucleotides. For these conjugations to be successful, the biomolecule must possess a primary amine. This is often accomplished by synthesizing the peptide or oligonucleotide with a terminal amine-modified linker. The fundamental reaction chemistry, involving the formation of a thiourea bond, remains the same as with antibodies. nih.govnih.gov

Challenges and Solutions for Unexpected Side Product Formation during Oligomer Conjugation

While the conjugation chemistry is generally robust, unexpected challenges can arise. A notable issue was observed during the conjugation of this compound with an amine-derivatized morpholino oligomer (cMORF). nih.govnih.gov Following a standard conjugation protocol, the resulting radiolabeled product exhibited significant instability. nih.gov

Further investigation revealed that this compound was not only reacting with the intended terminal amine but was also forming unstable associations with other endogenous sites within the oligomer structure. nih.govnih.gov This was confirmed when even a native cMORF, lacking the primary amine group, could be labeled, and this label was readily lost upon heating. nih.gov These unstable side products were responsible for the poor stability of the final radiolabeled conjugate.

A straightforward and effective solution was developed to overcome this problem. By introducing a heating step after the conjugation reaction but before the final purification, the unstable, non-covalent side products could be dissociated. nih.govnih.gov After this heat treatment and subsequent purification to remove the now-free chelator, the resulting cMORF-DTPA conjugate could be radiolabeled with high efficiency and demonstrated excellent stability, eliminating the need for any post-labeling purification steps. nih.gov This finding highlights the importance of empirical testing and process optimization when applying established conjugation chemistries to novel classes of biomolecules.

Impact of Conjugation Chemistry on Conjugate Stability and Biodistribution Profiles

The conjugation of this compound to biomolecules introduces a new chemical entity—the thiourea linkage—and a bulky, charged chelator moiety. Both of these additions can significantly influence the stability and in vivo behavior of the resulting conjugate. The specific methods employed during conjugation and the nature of the biomolecule itself are critical determinants of the final product's performance.

Conjugate Stability

The stability of a this compound conjugate is twofold: the stability of the thiourea bond linking the chelator to the biomolecule and the kinetic and thermodynamic stability of the radiometal complex held by the DTPA chelate.

Research has shown that the conventional conjugation procedure for attaching this compound to amine-functionalized biomolecules can sometimes result in side products that compromise the stability of the radiolabel. nih.govnih.gov For instance, when conjugating this compound to an amine-derivatized morpholino oligomer (NH₂-cMORF), unexpected instability of the Indium-111 (¹¹¹In) label was observed. nih.govnih.gov Studies revealed that heating the radiolabeled conjugate led to a significant loss of the radiolabel, suggesting an unstable association of the DTPA moiety with the biomolecule. nih.gov It was discovered that introducing a heating step after conjugation but before purification could dissociate these unstable side products. This modification resulted in a conjugate with a significantly more stable ¹¹¹In label. nih.govnih.gov

The choice of radiometal and the specific molecular structure of the chelator also play a crucial role. In comparative studies, antibodies labeled with Yttrium-88 (⁸⁸Y) or Lutetium-177 (¹⁷⁷Lu) using this compound were found to be highly stable in serum, with less than 5% of the radioactivity released over seven days. snmjournals.org However, over a longer period of 16 days, these DTPA conjugates showed a greater release of the radiometal compared to conjugates made with the macrocyclic chelator DOTA. snmjournals.org Similarly, when labeling the antibody cG250, both this compound and DOTA conjugates were highly stable in vitro, but the DOTA conjugate proved to be slightly more stable in vivo. ru.nl Despite this, the this compound conjugate was chosen for further radioimmunotherapy studies because it allowed for a higher specific activity, a critical factor for therapeutic applications. ru.nl

The stability of the biomolecule itself post-conjugation is also a key consideration. Studies using SDS-PAGE electrophoresis and Raman spectroscopy have confirmed that the conjugation of this compound to the monoclonal antibody trastuzumab did not result in fragmentation or structural modification of the antibody, even after freeze-drying. farmaciajournal.com

| Biomolecule | Radiometal | Chelator | Stability (% Intact or % Release) | Time Point | Medium | Reference |

|---|---|---|---|---|---|---|

| Cetuximab | ⁸⁸Y | p-SCN-Bz-DTPA | <5% Release | 7 days | Human Serum | snmjournals.org |

| Cetuximab | ¹⁷⁷Lu | p-SCN-Bz-DTPA | <5% Release | 7 days | Human Serum | snmjournals.org |

| Cetuximab | ⁸⁸Y | p-SCN-Bz-DTPA | 22.4% Total Release | 16 days | Human Serum | snmjournals.org |

| cG250 | ¹⁷⁷Lu | SCN-Bz-DTPA | <5% Release | 14 days | Human Plasma | ru.nl |

| Trastuzumab | ⁹⁰Y | p-SCN-Bn-CHX-A″-DTPA | 87.1 ± 0.9% Intact | 96 hours | Human Serum | nih.gov |

| Cetuximab | ⁹⁹mTc | p-SCN-Bzl-DTPA | >95% Intact | 6 hours | Blood Serum | researchgate.net |

Biodistribution Profiles

The stability of the conjugate is directly linked to its biodistribution. The improved stability of ¹¹¹In-labeled NH₂-cMORF, achieved by a post-conjugation heating step, led to significantly lower background radioactivity in normal mouse tissues. nih.govnih.gov Unstable conjugates can release the radiometal-chelate complex, which may then be cleared through the kidneys or accumulate in organs like the liver and bone, leading to misleading imaging results or off-target toxicity. researchgate.net For example, studies comparing ⁸⁸Y- and ¹⁷⁷Lu-labeled antibodies showed that the more stable DOTA conjugates resulted in lower accumulation in the liver and spleen compared to the this compound conjugates at later time points. ru.nl

The use of linkers between the biomolecule and the chelator can also profoundly impact biodistribution. In a study with a cyclic RGD peptide dimer, introducing a glutamic acid linker between the peptide and the DTPA moiety significantly decreased kidney and liver uptake of the ¹¹¹In-labeled conjugate compared to the version with a direct linkage. researchgate.net This modification led to improved tumor-to-liver and tumor-to-kidney ratios, highlighting the power of subtle chemical modifications in optimizing in vivo performance. researchgate.net

Even with stable linkages, the choice of chelator-radiometal combination can influence organ-specific uptake. For instance, when comparing PET and RIT conjugates, ⁸⁹Zr-labeled conjugates showed 2.0-2.5 times higher radioactivity accumulation in the thighbone than did the corresponding ⁸⁸Y- or ¹⁷⁷Lu-labeled conjugates at 72 hours post-injection, a crucial consideration for estimating bone marrow doses. acs.org

| Biomolecule Conjugate | Radiometal | Organ | Uptake (%ID/g at Time p.i.) | Key Finding | Reference |

|---|---|---|---|---|---|

| ¹¹¹In-DTPA-Bn-E-SU016 | ¹¹¹In | Kidney | Significantly lower than non-linker version | Glutamic acid linker reduces kidney uptake. | researchgate.net |

| ¹¹¹In-DTPA-Bn-SU016 | ¹¹¹In | Liver | 1.69 ± 0.18% at 24h | Direct conjugation leads to higher liver retention. | researchgate.net |

| ¹¹¹In-DTPA-Bn-E-SU016 | ¹¹¹In | Liver | 0.55 ± 0.11% at 24h | Glutamic acid linker reduces liver uptake. | researchgate.net |

| ¹⁷⁷Lu-SCN-Bz-DTPA-cG250 | ¹⁷⁷Lu | Spleen & Liver | Significantly higher than DOTA conjugate | DTPA conjugate shows higher uptake in some normal tissues vs. DOTA. | ru.nl |

| ⁹⁰Y-CHX-A″-DTPA-trastuzumab | ⁹⁰Y | Tumor | 42.3 ± 4.0% at 72h | Demonstrates high tumor accumulation. | nih.gov |

| ⁸⁸Y-SCN-Bz-DTPA-anti-Tac | ⁸⁸Y | Bone | 1.4-1.8% | Demonstrates high in vivo stability with minimal bone accumulation. | researchgate.net |

Radiometal Chelation Dynamics and Stability of P Scn Benzyl Dtpa Conjugates

Spectrum of Therapeutically and Diagnostically Relevant Radiometals Complexed by p-SCN-Benzyl-DTPA

The acyclic nature of this compound allows for rapid complexation kinetics with a variety of radiometals at or near room temperature, a significant advantage when working with heat-sensitive biomolecules. mdpi.com However, this structural flexibility can also lead to lower in vivo stability for certain metal ions compared to more rigid macrocyclic chelators like DOTA. snmjournals.orgnih.gov The following sections detail the chelation dynamics and stability of this compound conjugates with several key radiometals.

Gallium-67 and Gallium-68 (⁶⁷Ga, ⁶⁸Ga)

Gallium-68, a positron emitter, is of great interest for Positron Emission Tomography (PET) imaging. The chelation of Gallium-68 by this compound conjugates can be achieved with high radiochemical purity. For instance, labeling of an anti-CD45 monoclonal antibody conjugated with this compound was performed in a sodium acetate (B1210297) buffer (pH 5.0) for 10 minutes at room temperature, resulting in a radiochemical purity of over 95%. uni-mainz.de

Despite successful labeling, the stability of the Gallium-DTPA complex can be a concern. While some studies report high serum stability after four hours, others indicate that the complex is unstable under certain biological conditions. uni-mainz.deacs.org The stability can be significantly influenced by the presence of competing metal ions found in human serum, such as iron (Fe³⁺), copper, and zinc. uni-mainz.de Gallium (Ga³⁺) is a hard metal ion that often forms more stable complexes with chelators like NOTA or DOTA. mdpi.comnih.gov

| Parameter | Finding | Reference |

| Radiometal | ⁶⁸Ga | uni-mainz.de |

| Labeling Conditions | 1 M Sodium Acetate (pH 5.0), Room Temp, 10 min | uni-mainz.de |

| Radiochemical Purity | >95% | uni-mainz.de |

| In Vitro Stability | High stability in serum after 4 hours; however, stability is challenged by competing metal ions (e.g., Fe³⁺). | uni-mainz.deacs.org |

Indium-111 (¹¹¹In)

This compound has been extensively and successfully used for the chelation of Indium-111. It is often considered a superior chelating agent for ¹¹¹In when compared to other DTPA derivatives and EDTA-based chelators. nih.gov The labeling process is efficient and straightforward, characterized by rapid kinetics and achieving nearly quantitative yields at room temperature and neutral pH. mdpi.com

The resulting ¹¹¹In-DTPA complexes are known for their high thermodynamic stability. mdpi.com In comparative studies using monoclonal antibodies, the ¹¹¹In-SCN-Bz-DTPA conjugate demonstrated excellent in vivo stability, leading to high tumor uptake and significantly lower accumulation in non-target organs like the liver, compared to complexes formed with other chelating agents. nih.gov

| Parameter | Finding | Reference |

| Radiometal | ¹¹¹In | mdpi.comnih.gov |

| Labeling Conditions | Room Temperature, Neutral pH | mdpi.com |

| Labeling Efficiency | High, with rapid kinetics and almost quantitative yield. | mdpi.com |

| In Vivo Stability | Superior to other DTPA and EDTA derivatives, with low uptake in non-target organs. | nih.gov |

Copper-64 (⁶⁴Cu)

While ⁶⁴Cu is a valuable radionuclide for PET imaging, this compound is generally considered an unsuitable chelator for it due to the poor stability of the resulting complex. nih.govresearchgate.net Studies comparing various bifunctional chelators for ⁶⁴Cu have shown that conjugates with DTPA derivatives, including this compound, exhibit significant dissociation of the radiometal in serum. nih.gov

In one study, a ⁶⁴Cu-labeled rituximab (B1143277) conjugate using this compound showed that only 14% of the ⁶⁴Cu remained bound to the antibody after 48 hours of incubation in serum. nih.gov This instability is attributed to the poor kinetic stability of the acyclic DTPA complex with copper, despite having a thermodynamic stability constant comparable to more stable macrocyclic chelators like NOTA. nih.gov Therefore, macrocyclic chelators such as DOTA, NOTA, and TETA derivatives are preferred for applications involving ⁶⁴Cu to prevent the release of the radiometal in vivo. nih.govmdpi.com

| Parameter | Finding | Reference |

| Radiometal | ⁶⁴Cu | nih.govresearchgate.net |

| In Vitro Stability | Poor; significant dissociation in serum (e.g., only 14% of ⁶⁴Cu remained bound to an antibody conjugate after 48h). | nih.gov |

| Key Finding | Considered unsuitable for ⁶⁴Cu due to poor in vivo and in vitro stability compared to macrocyclic chelators. | nih.govresearchgate.netmdpi.com |

Yttrium-90 and Yttrium-88 (⁹⁰Y, ⁸⁸Y)

Yttrium-90 is a high-energy beta emitter used in radioimmunotherapy. This compound can be used to label antibodies with ⁹⁰Y with high efficiency and to high specific activities. mdpi.comru.nl However, the stability of the ⁹⁰Y-DTPA complex is a critical consideration. Early DTPA-based chelates were found to be unstable for ⁹⁰Y, leading to the release of the radiometal and undesirable accumulation in bone. ru.nlsnmjournals.org

While the p-SCN-benzyl derivative offers greater stability for ⁹⁰Y than earlier versions of DTPA chelators, it is generally considered less stable than macrocyclic chelators like DOTA. snmjournals.orgsnmjournals.orgsnmjournals.org For example, a cetuximab conjugate of ⁸⁸Y-p-SCN-benzyl-DTPA showed a radiolabel release of 22.4% after 16 days in serum, compared to just 4.0% for the DOTA-based equivalent. snmjournals.org Despite this, in some applications, this compound has been chosen over DOTA because it allows for the achievement of very high specific activities, which can be a crucial parameter. ru.nl

| Parameter | Finding | Reference |

| Radiometal | ⁸⁸Y, ⁹⁰Y | mdpi.comsnmjournals.orgru.nl |

| Radiochemical Purity | >97% achievable after labeling. | snmjournals.org |

| In Vitro Stability | Less stable than DOTA conjugates; one study showed 22.4% release from an antibody conjugate after 16 days in serum. | snmjournals.org |

| Key Finding | Offers high labeling efficiency but stability is a concern, though it may be sufficient for certain applications where high specific activity is paramount. | ru.nlsnmjournals.org |

Lutetium-177 (¹⁷⁷Lu)

Lutetium-177 is another important therapeutic radionuclide, emitting both beta particles and gamma rays. Similar to yttrium-90, this compound can be used to conjugate ¹⁷⁷Lu to biomolecules with high efficiency. mdpi.com The stability of the resulting ¹⁷⁷Lu-DTPA complex, however, has been a subject of varied findings.

One study involving a cetuximab conjugate found that ¹⁷⁷Lu-p-SCN-benzyl-DTPA was less stable than its DOTA counterpart, with 23.5% of the radioactivity released after 16 days in serum. snmjournals.org Conversely, another study reported that a ¹⁷⁷Lu-DTPA complex formed with a human serum albumin conjugate was stable in physiological solutions for at least 10 days, with a radiochemical yield of 82%. researchgate.net The introduction of the rigid benzyl (B1604629) group into the DTPA structure is thought to enhance the kinetic stability of the complex compared to unmodified DTPA. bioone.org As with ⁹⁰Y, this compound is sometimes selected for ¹⁷⁷Lu labeling to achieve high specific activities. ru.nl

| Parameter | Finding | Reference |

| Radiometal | ¹⁷⁷Lu | mdpi.comsnmjournals.orgresearchgate.net |

| Radiochemical Yield | 82% reported in one study. | researchgate.net |

| In Vitro Stability | Reports vary; one study showed significant release (23.5% after 16 days), while another reported stability for at least 10 days. | snmjournals.orgresearchgate.net |

| Key Finding | Can be used for ¹⁷⁷Lu labeling, but stability may be inferior to DOTA and should be carefully evaluated for each specific conjugate. | snmjournals.orgbioone.org |

Technetium-99m (⁹⁹ᵐTc)

Technetium-99m is the most widely used radionuclide for diagnostic imaging. Generally, DTPA is considered a poor chelator for ⁹⁹ᵐTc, often resulting in low labeling efficiency and complexes that are susceptible to oxidation. mdpi.com

However, there are specific instances of successful labeling. In a notable study, the monoclonal antibody cetuximab was conjugated with this compound and subsequently labeled with ⁹⁹ᵐTc using a stannous chloride reducing agent. researchgate.netnih.govresearchgate.net This process yielded a radiolabeled conjugate with a high radiochemical purity of over 98%. nih.govresearchgate.net The resulting ⁹⁹ᵐTc-p-SCN-benzyl-DTPA-cetuximab complex also demonstrated good in vitro stability, remaining over 94% intact after several hours at 37°C in mice serum and showing stability in the presence of L-cysteine. researchgate.netnih.gov This suggests that while not universally ideal, this compound can be effectively used for ⁹⁹ᵐTc in specific, optimized applications.

| Parameter | Finding | Reference |

| Radiometal | ⁹⁹ᵐTc | researchgate.netnih.gov |

| Labeling Conditions | Requires a reducing agent (e.g., stannous chloride). | researchgate.net |

| Radiochemical Purity | >98% achieved with a cetuximab conjugate. | nih.govresearchgate.net |

| In Vitro Stability | >94% stable in mice serum at 37°C. | researchgate.net |

| Key Finding | Despite general limitations of DTPA for ⁹⁹ᵐTc, specific conjugates have been prepared with high purity and stability. | mdpi.comnih.gov |

Thorium-234 (234Th)

The bifunctional chelating agent (BFCA) this compound has been utilized in the preparation of radioimmunoconjugates with Thorium-234 (234Th), a long-lived analogue of the therapeutic alpha-emitter Thorium-226. researchgate.netresearchgate.net In studies involving the monoclonal antibody Nimotuzumab, radiolabeling with Th⁴⁺ was successfully carried out using a post-labeling method with this compound. researchgate.net Research has identified optimal molar ratios for complexation; a Thorium-to-BFCA ratio of 1:100 was found to be optimal for this compound, resulting in a high radiochemical yield (RCY) of 86-90% for the Th-DTPA complex itself. researchgate.netresearchgate.net When conjugating this complex to the antibody, Thorium-234 incorporation into the final radioimmunoconjugate reached levels of 45-50%. researchgate.netresearchgate.net The resulting 234Th-DTPA-Nimotuzumab radioimmunoconjugate demonstrated the ability to specifically bind with EGFR-overexpressing epidermoid carcinoma A431 cells. researchgate.net While the Th-DTPA complex is noted to be stable for a few hours after formation before being introduced to a biological medium, this stability is attributed to the kinetic properties of the complex, positioning DTPA as a viable chelating agent for 226Th-labelled biomolecules in targeted alpha therapy. researchgate.net

Radiometalation Kinetics and Radiochemical Yield Optimization

The efficiency of forming a stable complex between a radiometal and this compound is governed by several critical reaction parameters. Optimizing these factors is essential for achieving high radiochemical yields and ensuring the quality of the final radiopharmaceutical.

Influence of Reaction Temperature and pH on Complexation Efficiency

A significant advantage of DTPA-based chelators is their ability to form complexes under mild conditions, which is crucial for heat-sensitive biomolecules like antibodies. mdpi.com Radiolabeling with this compound and its derivatives can often be achieved rapidly at room temperature or with gentle heating to 37°C. nih.govnih.govnih.gov This contrasts with macrocyclic chelators like DOTA, which frequently require elevated temperatures (e.g., 60–90°C) to achieve efficient labeling. nih.gov

The pH of the reaction medium is another critical factor. Labeling is typically performed in mildly acidic buffers, with an optimal pH often cited between 5.0 and 5.5. nih.govnih.govuni-mainz.de For instance, the radiolabeling of a trastuzumab immunoconjugate with ⁹⁰Y using a DTPA derivative was carried out effectively in an ammonium (B1175870) acetate buffer at pH 5.5. nih.gov Similarly, labeling an anti-CD45 monoclonal antibody conjugate with ⁶⁸Ga was performed in sodium acetate at pH 5.0 for 10 minutes at room temperature, achieving radiochemical purities greater than 95%. uni-mainz.de

Table 1: Representative Radiolabeling Conditions for p-SCN-Bn-DTPA and Derivatives with Various Radiometals

| Radiometal | Conjugate | Temperature | pH | Buffer | Reference |

| 64Cu | Rituximab-DTPA | Room Temp | - | 0.1 M HEPES | nih.gov |

| 68Ga | Anti-CD45 mAb-DTPA | Room Temp | 5.0 | 1 M Sodium Acetate | uni-mainz.de |

| 90Y | Trastuzumab-CHX-A″-DTPA | 37°C / Room Temp | 5.5 | 200 mM Ammonium Acetate | nih.gov |

| 99mTc | Cetuximab-DTPA | Room Temp | - | - | nih.gov |

| 111In | RGDfK Dimer-DTPA | Room Temp | - | Ammonium Acetate | nih.gov |

| 234Th | Nimotuzumab-DTPA | - | - | - | researchgate.netresearchgate.net |

| Note: This table provides examples and not a comprehensive list of all possible conditions. Details for pH were not always specified in the source material. |

Impact of Trace Metal Impurities on Radiolabeling Performance

The presence of trace metal impurities in radiolabeling solutions, often leached from generator systems or glassware, poses a significant challenge to achieving high complexation yields. researchgate.netresearchgate.net These metal ions can compete with the intended radiometal for the binding sites of the chelator. Studies on generator-produced ⁹⁰Y have shown that its complexation with this compound is sensitive to certain metal ions. researchgate.net

Specifically, Co(II) and Zn(II) ions were found to significantly interfere with the complexation of ⁹⁰Y with this compound at levels beyond 20 ppm. researchgate.net The presence of Cu(II) ions also had a notable adverse effect. researchgate.net In contrast, the complexation was less affected by Fe(III) ions, with interference becoming apparent only at concentrations above 40 ppm. researchgate.net For most other metal ions studied, the ⁹⁰Y complexation yield remained above 99% when the impurity concentration was below 10 ppm. researchgate.net To mitigate this issue, buffers used for radiolabeling are often treated with a chelating resin like Chelex-100 to sequester trace metal contaminants. nih.govnih.gov

Table 2: Influence of Trace Metal Ion Concentration on ⁹⁰Y Complexation with p-SCN-Bn-DTPA

| Metal Ion Impurity | Concentration (ppm) | ⁹⁰Y-DTPA Complex Yield (%) | Reference |

| Fe(III) | 20 | >99 | researchgate.net |

| 40 | >99 | researchgate.net | |

| 60 | ~95 | researchgate.net | |

| Cu(II) | 20 | ~92 | researchgate.net |

| 40 | ~85 | researchgate.net | |

| 60 | ~78 | researchgate.net | |

| Zn(II) | 20 | >99 | researchgate.net |

| 40 | ~95 | researchgate.net | |

| 60 | ~90 | researchgate.net | |

| Co(II) | 20 | >99 | researchgate.net |

| 40 | ~96 | researchgate.net | |

| 60 | ~92 | researchgate.net | |

| Data derived from graphical representations in the cited source and are approximate. |

In Vitro and In Vivo Radiocomplex Stability Assessment

The stability of the radiometal-chelator complex is paramount for the success of a radiopharmaceutical. It must remain intact after administration to ensure the radionuclide reaches the target site and to prevent off-target accumulation of the free radiometal, particularly in organs like the liver and bone.

Serum Stability and Transchelation Resistance in Biological Milieu

The assessment of stability in human or animal serum at physiological temperature (37°C) is a standard in vitro method to predict in vivo behavior. nih.gov Studies comparing various chelators have consistently shown that radioimmunoconjugates made with this compound exhibit poor serum stability, especially when compared to those made with macrocyclic chelators. nih.govresearchgate.net

A notable example is the ⁶⁴Cu-labeled Rituximab antibody. The conjugate with this compound was found to be highly unstable, with only 14.0% of the ⁶⁴Cu radioactivity remaining associated with the antibody after 48 hours of incubation in serum. nih.gov In contrast, conjugates using macrocyclic chelators like DOTA or NOTA remained over 90% intact under the same conditions. nih.gov This instability is largely due to transchelation, where endogenous proteins or other biological molecules with a high affinity for the radiometal strip it from the DTPA chelator. nih.govubc.ca However, modifications to the DTPA backbone, such as in CHX-A″-DTPA, can improve stability; a ⁹⁰Y-CHX-A″-DTPA-trastuzumab conjugate showed excellent stability, with 87.1% of the complex remaining intact after 96 hours in human serum. nih.gov Challenge studies, where the complex is incubated with an excess of a strong chelator like EDTA or DTPA, are also used to assess kinetic inertness and resistance to demetallation. researchgate.netresearchgate.netmdpi.com

Table 3: Comparative 48-Hour Serum Stability of ⁶⁴Cu-Rituximab Conjugates

| Bifunctional Chelator | % Intact Radioimmunoconjugate at 48h | Chelator Type | Reference |

| p-SCN-Bn-DTPA | 14.0 ± 12.9 | Acyclic | nih.gov |

| p-SCN-Bn-CHX-A″-DTPA | 38.2 ± 13.9 | Acyclic (Modified) | nih.gov |

| p-SCN-Bn-DOTA | >90 | Macrocyclic | nih.gov |

| p-SCN-Bn-NOTA | 97.5 ± 0.3 | Macrocyclic | nih.gov |

Correlation Between In Vitro and In Vivo Stability Parameters

A strong correlation often exists between the stability observed in vitro and the biodistribution and performance of the radiocomplex in vivo. nih.gov The poor serum stability of ⁶⁴Cu-DTPA-rituximab directly translated to unfavorable in vivo behavior. nih.govresearchgate.net Biodistribution studies in mice showed that this unstable conjugate was rapidly cleared from the blood pool, with significant activity being excreted, indicating dissociation of the ⁶⁴Cu from the antibody conjugate. nih.gov Conversely, the highly stable macrocyclic ⁶⁴Cu-immunoconjugates showed prolonged retention in the blood pool, which is the expected behavior for an intact antibody conjugate. nih.govresearchgate.net

Similarly, the excellent in vitro serum stability of ⁹⁰Y-CHX-A″-DTPA-trastuzumab correlated with excellent in vivo stability and high tumor uptake values in mouse models. nih.gov This demonstrates that a robust in vitro stability profile is a critical prerequisite for predictable and effective in vivo targeting. However, it is also noted in the literature that a direct correlation between in vitro and in vivo behavior is not always perfectly obtained, suggesting that the complex biological environment can introduce variables not fully replicated in simple serum stability assays. osti.gov

Comparative Academic Studies of P Scn Benzyl Dtpa with Alternative Chelators

Comparative Analysis with Macrocyclic Chelators (e.g., DOTA, NOTA, PCTA)

Macrocyclic chelators are defined by their pre-organized, ring-based structures, which typically impart high thermodynamic stability and kinetic inertness to their metal complexes. This "macrocyclic effect" is a central theme in comparative studies against flexible, open-chained acyclic chelators like p-SCN-benzyl-DTPA. rsc.orgrsc.org

A fundamental trade-off exists between the speed of radiolabeling (kinetics) and the stability of the resulting complex. Acyclic chelators like this compound generally exhibit faster formation kinetics at milder conditions (room temperature) compared to many macrocycles. d-nb.info However, this flexibility can lead to lower kinetic inertness in vivo.

In contrast, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is the quintessential macrocyclic chelator, known for forming highly stable complexes. rsc.org However, its radiolabeling often requires heating (e.g., 60–90 °C), which can be detrimental to sensitive biomolecules like antibodies. nih.gov Studies comparing ⁶⁸Ga labeling of dimeric RGD peptides showed that the DTPA conjugate could be labeled at high temperatures, similar to the DOTA conjugate. nih.gov However, for antibody conjugation, the ability to label at lower temperatures is paramount.

1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives are smaller macrocycles that show exceptionally fast labeling kinetics, particularly with smaller radiometals like ⁶⁴Cu and ⁶⁸Ga. nih.govnih.gov A comparative study on ⁶⁴Cu-labeled rituximab (B1143277) conjugates demonstrated that the NOTA-based conjugate could be radiolabeled efficiently under very dilute conditions at room temperature, suggesting faster complex formation than DOTA or this compound. nih.govresearchgate.net

The pyridine-containing macrocycle 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid (PCTA) was designed to offer faster complexation kinetics than DOTA. researchgate.net Indeed, studies have shown that p-SCN-Bn-PCTA can complex ⁹⁰Y more rapidly than p-SCN-Bn-DOTA. researchgate.net

Interactive Data Table: Thermodynamic Stability and Kinetic Properties

| Chelator | Class | Log KML (Metal) | Typical Labeling Conditions | Key Kinetic Feature |

|---|---|---|---|---|

| This compound | Acyclic | 22.0 (Lu³⁺) rsc.org, 21.4 (Cu²⁺) nih.gov | Room Temp to 90°C nih.gov | Generally fast kinetics but lower in vivo stability. nih.gov |

| DOTA | Macrocyclic | 21.6-29.2 (Lu³⁺) rsc.org | 60-95°C, 30-60 min nih.gov | Slow kinetics, requires heat, but forms very inert complexes. d-nb.info |

| NOTA | Macrocyclic | 21.6 (Cu²⁺) nih.gov | Room Temp, 5-30 min nih.govnih.gov | Very fast kinetics, especially for ⁶⁴Cu and ⁶⁸Ga. nih.gov |

| PCTA | Macrocyclic | N/A | Room Temp to 90°C researchgate.net | Faster complexation kinetics than DOTA. researchgate.net |

The structural differences between these chelators directly impact their in vivo behavior. The superior kinetic inertness of macrocyclic chelators generally translates to better in vivo stability. When this compound was used to chelate ⁶⁴Cu for conjugation to rituximab, the resulting radioimmunoconjugate was highly unstable in serum, with only 14.0% of the radioactivity associated with the antibody after 48 hours. nih.gov In stark contrast, the macrocyclic counterparts, including those of DOTA, NOTA, and PCTA, all remained very stable with less than 6% dissociation of ⁶⁴Cu over the same period. nih.gov

Similarly, in a study with ⁶⁸Ga-labeled RGD peptides, the DTPA-conjugate showed 10% degradation after incubation in human serum, whereas the DOTA and NOTA analogues were practically unaffected. nih.gov This lower stability of the acyclic DTPA complex is attributed to its higher kinetic lability. nih.gov

Biodistribution studies often reflect these stability differences. The dissociation of the radiometal from acyclic DTPA can lead to unwanted accumulation in non-target organs like the liver and bone. nih.gov For instance, when cetuximab was labeled with ¹⁷⁷Lu and ⁸⁸Y, the DOTA-conjugates showed less release of the radiometal over 16 days in human serum compared to the this compound conjugates. snmjournals.org While one study found no significant difference in biodistribution between ¹⁷⁷Lu-DOTA-CC49 and ¹⁷⁷Lu-SCN-Bz-DTPA-CC49, others have clearly demonstrated that backbone-substituted DTPA derivatives can reduce uptake in normal organs compared to the parent SCN-Bz-DTPA. nih.govru.nl

Differences in Chelation Kinetics and Thermodynamic Stability

Comparative Analysis with Other Acyclic Chelators (e.g., CHX-A″-DTPA, H4octapa, DFO)

To address the stability limitations of DTPA while retaining its favorable fast labeling kinetics, new generations of acyclic chelators have been developed. These often incorporate rigid structural elements to mimic the pre-organization of macrocycles.

CHX-A″-DTPA is a derivative of DTPA that incorporates a rigid cyclohexane (B81311) ring into the ethylenediamine (B42938) backbone. This modification enhances the kinetic inertness of its radiometal complexes compared to this compound. researchgate.net A direct comparison using ⁶⁴Cu-labeled rituximab showed that the CHX-A″-DTPA conjugate had significantly better serum stability (38.2% intact after 48h) than the unsubstituted this compound conjugate (14.0% intact). nih.gov Despite this improvement, it was still far less stable than macrocyclic chelators. nih.gov For labeling with ⁹⁰Y, both p-SCN-Bn-CHX-A″-DTPA and the newer acyclic chelator H₄octapa achieve high radiochemical yields (>95%) at room temperature within 15 minutes, a clear advantage over DOTA. nih.govnih.gov

H₄octapa (N,N′-bis[6-carboxy-2-pyridylmethyl]ethylenediamine-N,N′-diacetic acid) is another advanced acyclic chelator that has demonstrated rapid radiolabeling kinetics and excellent stability. nih.gov In a 96-hour human serum stability test, ⁹⁰Y-octapa-trastuzumab was found to be 94.8% stable, compared to 87.1% for ⁹⁰Y-CHX-A″-DTPA-trastuzumab. nih.gov

Deferoxamine (DFO) is the gold-standard acyclic chelator for Zirconium-89 (⁸⁹Zr), but it is less suitable for other trivalent radiometals like Indium-111 or Lutetium-177. Its radiolabeling with ⁶⁸Ga is efficient at near-neutral pH and room temperature. rsc.org

Interactive Data Table: Radiolabeling and Stability of Acyclic Chelators

| Chelator | Key Structural Feature | Typical Labeling Conditions | Serum Stability (% Intact, Time) |

|---|---|---|---|

| This compound | Flexible polyaminocarboxylate | Room Temp, fast nih.gov | 14.0% (⁶⁴Cu, 48h) nih.gov; >95% (¹⁷⁷Lu, 7d) snmjournals.org |

| CHX-A″-DTPA | Cyclohexane backbone | Room Temp, 15 min (⁹⁰Y) nih.gov | 38.2% (⁶⁴Cu, 48h) nih.gov; 87.1% (⁹⁰Y, 96h) nih.gov |

| H₄octapa | Pyridine-carboxylate arms | Room Temp, 15 min (⁹⁰Y) nih.gov | 94.8% (⁹⁰Y, 96h) nih.gov |

| DFO | Hydroxamate groups | Room Temp, 5 min (⁶⁸Ga) uni-mainz.de | High for ⁸⁹Zr mdpi.com |

In preclinical models, the improved stability of modified acyclic chelators often leads to better in vivo performance compared to standard DTPA. Studies with various backbone-substituted DTPA derivatives showed that conjugates like 1B4M-DTPA led to slower blood clearance and lower liver uptake of ¹¹¹In compared to the parent SCN-Bz-DTPA conjugate. nih.gov

A head-to-head comparison of ⁹⁰Y-labeled trastuzumab conjugated via p-SCN-Bn-CHX-A″-DTPA and p-SCN-Bn-H₄octapa was conducted in mice with ovarian cancer xenografts. nih.govnih.gov Both radioimmunoconjugates showed excellent in vivo stability and high tumor uptake. nih.govnih.gov At 72 hours post-injection, the tumor uptake was 42.3 %ID/g for the ⁹⁰Y-CHX-A″-DTPA conjugate and 30.1 %ID/g for the ⁹⁰Y-octapa conjugate. nih.gov Radioimmunotherapy studies showed that both agents were equally effective at inhibiting tumor growth, demonstrating that both are suitable choices for applications with ⁹⁰Y. nih.gov

Comparative Radiolabeling Efficiency and Stability Profiles

Rational Design Principles Derived from Comparative Investigations

The extensive body of comparative research on this compound and its alternatives has illuminated several key principles for the rational design of bifunctional chelators:

The Macrocyclic Effect Confers Superior Stability: The pre-organized structure of macrocycles like DOTA and NOTA provides a significant advantage in kinetic inertness over flexible acyclic chelators like DTPA. rsc.org This results in more robust complexes that are less prone to dissociation in the competitive biological environment, minimizing off-target radiometal accumulation. nih.govnih.gov

Rigidification of Acyclic Scaffolds Enhances Inertness: The performance of acyclic chelators can be substantially improved by incorporating rigid structural elements. The cyclohexane backbone in CHX-A″-DTPA is a prime example, restricting the flexibility of the ligand and leading to greater kinetic stability compared to the parent DTPA molecule. researchgate.net This strategy offers a compromise, improving stability while often maintaining the rapid, mild labeling conditions characteristic of acyclic systems.

Kinetics Can Be Tuned Without Sacrificing Stability: While DOTA sets a high bar for stability, its slow labeling kinetics are a major drawback. The development of chelators like PCTA and H₄octapa demonstrates that it is possible to achieve rapid radiolabeling at mild temperatures while still forming complexes with excellent in vivo stability, rivaling or even exceeding that of other chelators like CHX-A″-DTPA. nih.govresearchgate.net

Chelator-Radiometal Matching is Critical: There is no single "best" chelator; the optimal choice is dictated by the specific properties of the radiometal. The smaller cavity of NOTA is ideal for smaller ions like ⁶⁸Ga and ⁶⁴Cu, while the larger DOTA cavity is better suited for larger lanthanides like ¹⁷⁷Lu and ⁹⁰Y. rsc.org For unique metals like ⁸⁹Zr, the specific chemistry of hydroxamate donors in DFO is unmatched. mdpi.com The failure of the generic this compound to stably chelate ⁶⁴Cu underscores this principle vividly. nih.gov

Preclinical Research Applications and Methodologies Utilizing P Scn Benzyl Dtpa Conjugates

Development of Radioimmunoconjugates for Molecular Imaging (SPECT, PET)

Radioimmunoconjugates developed using p-SCN-Bn-DTPA are instrumental in the non-invasive visualization of tumor-associated antigens through Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Imaging of Epidermal Growth Factor Receptor (EGFR)-Expressing Carcinomas

The epidermal growth factor receptor (EGFR) is a well-established biomarker overexpressed in various cancers, making it an attractive target for molecular imaging. scielo.brresearchgate.net

SPECT Imaging: Cetuximab, a monoclonal antibody targeting EGFR, has been conjugated with p-SCN-Bn-DTPA and radiolabeled with Technetium-99m (99mTc) for SPECT imaging of head and neck squamous cell carcinoma (HNSCC). researchgate.net Preclinical studies in HNSCC xenograft models demonstrated that 99mTc-p-SCN-Bzl-DTPA-cetuximab exhibits high radiochemical purity and stability. researchgate.net In vivo biodistribution studies in mice showed significant tumor uptake, which was considerably reduced when EGFR was blocked with an excess of unlabeled cetuximab, confirming the specificity of the radioimmunoconjugate. researchgate.net SPECT imaging in rabbit xenografts further validated its potential as a specific tracer for FaDu tumors. researchgate.net

Similarly, nimotuzumab (h-R3), another anti-EGFR antibody, was conjugated with p-SCN-Bn-DTPA and labeled with Indium-111 (111In) for imaging non-small cell lung carcinoma (NSCLC) xenografts. researchgate.net These studies confirmed the specific uptake of the radioimmunoconjugate in EGFR-expressing tumors. researchgate.net

PET Imaging: For PET imaging, repebodies, which are non-antibody protein scaffolds, have been engineered to target EGFR. These repebodies were conjugated with p-SCN-Bn-DTPA and labeled with Copper-64 (64Cu). snmjournals.orgsnmjournals.org In vitro studies showed significantly higher uptake in EGFR-positive H1650 cells compared to EGFR-negative SW620 cells. snmjournals.org In vivo PET imaging and biodistribution studies in mice bearing H1650 tumors demonstrated specific and sustained tumor accumulation of the 64Cu-labeled repebody. snmjournals.orgsnmjournals.org

| Targeting Molecule | Chelator | Radionuclide | Imaging Modality | Tumor Model | Key Findings | Reference |

| Cetuximab | p-SCN-Bn-DTPA | 99mTc | SPECT | HNSCC (FaDu) | High tumor uptake and specificity. | researchgate.net |

| Nimotuzumab (h-R3) | p-SCN-Bn-DTPA | 111In | SPECT | NSCLC | Specific uptake in EGFR-positive tumors. | researchgate.net |

| Anti-EGFR Repebody | p-SCN-Bn-DTPA | 64Cu | PET | NSCLC (H1650) | Specific and sustained tumor accumulation. | snmjournals.orgsnmjournals.org |

| Panitumumab | p-SCN-Bn-DTPA | 111In | SPECT | HER1-positive (A431, MDA-MB468) | Specific tumor targeting. | nih.gov |

| Trastuzumab | p-SCN-Bn-DTPA | 111In | SPECT | HER2-positive (3T3/HER2) | Specific tumor targeting. | nih.gov |

Imaging of Other Tumor-Associated Antigens

The application of p-SCN-Bn-DTPA extends to the imaging of various other tumor-associated antigens.

Endosialin/Tumor Endothelial Marker 1 (TEM1): A fully human antibody fragment, scFv78-Fc, targeting TEM1 was conjugated with a derivative, p-SCN-Bn-CHX-A”-DTPA, and labeled with 111In. nih.gov Preclinical evaluation in mice with Ewing's sarcoma and neuroblastoma xenografts showed specific tumor targeting and fast blood clearance. nih.gov

Programmed Death-1 (PD-1): Nivolumab, an anti-PD-1 antibody, was conjugated with p-SCN-Bn-DTPA to create a dual-modality imaging agent. Labeling with 99mTc for SPECT and complexing with Gadolinium (Gd) for MRI allowed for the assessment of PD-1 expression in a mouse model of colorectal carcinoma.

Carbonic Anhydrase XII (CA XII): The 6A10 Fab fragment, which targets CA XII, was conjugated with p-SCN-Bn-CHX-A''-DTPA for therapeutic applications, and with a different chelator for PET imaging with 64Cu in glioblastoma models, demonstrating high tumor uptake. uni-muenchen.de

Delta-like ligand 3 (DLL3): The SC16 antibody targeting DLL3 was conjugated with p-SCN-Bn-CHX-A”-DTPA and labeled with Lutetium-177 (177Lu), showing specific binding to DLL3-expressing neuroendocrine prostate cancer cells. pnas.org

Prostate-Specific Antigen (PSA): The antibody hu5A10 targeting PSA was conjugated with p-SCN-Bn-CHX-A″-DTPA and labeled with 111In to study the influence of chelator-to-antibody ratios on tumor targeting in prostate cancer xenografts. mdpi.com

Application in Targeted Radionuclide Therapy Research

p-SCN-Bn-DTPA is also pivotal in the development of radioimmunoconjugates for targeted radionuclide therapy (TRT), aiming to deliver cytotoxic radiation doses selectively to cancer cells.

Strategies for Delivering Therapeutic Doses to Tumor Cells

The core strategy involves conjugating a tumor-targeting antibody with p-SCN-Bn-DTPA, which then chelates a therapeutic radionuclide. The choice of radionuclide is critical, with β-emitters like 177Lu and Yttrium-90 (90Y), and α-emitters such as Bismuth-213 (213Bi) and Actinium-225 (225Ac) being commonly used. mdpi.comnih.gov

Researchers have investigated various antibodies targeting different tumor antigens for TRT:

HER2: Trastuzumab, an anti-HER2 antibody, was conjugated with p-SCN-Bn-CHX-A″-DTPA and labeled with 90Y for therapy of ovarian cancer models. nih.gov

CD20: Rituximab (B1143277), an anti-CD20 antibody, was conjugated with p-NCS-Bn-CHX-A”-DTPA and labeled with 177Lu for treating non-Hodgkin's lymphoma. researchgate.net

Tissue Factor (TF): Active site inhibited Factor VIIa (FVIIai), which binds to TF, was conjugated with p-SCN-Bn-CHX-A''-DTPA and labeled with 177Lu for targeting pancreatic cancer. researchgate.netaacrjournals.org

EGFR: Nimotuzumab has been labeled with 177Lu using p-SCN-Bn-DTPA for potential radioimmunotherapy of EGFR-overexpressing tumors. nih.gov

Evaluation of Therapeutic Efficacy in Preclinical Xenograft Models

The therapeutic efficacy of these radioimmunoconjugates is evaluated in animal models bearing human tumor xenografts.

A study using 90Y-CHX-A″-DTPA-trastuzumab in mice with HER2-expressing ovarian cancer xenografts demonstrated significantly decreased tumor growth compared to control groups. nih.gov Similarly, 177Lu-CHX-A''-DTPA-FVIIai administered to mice with pancreatic cancer xenografts resulted in a significant reduction in tumor growth. researchgate.netaacrjournals.org In a neuroendocrine prostate cancer model, 177Lu-DTPA-SC16 showed dose-dependent treatment responses. pnas.org

| Targeting Molecule | Chelator Derivative | Radionuclide | Tumor Model | Key Efficacy Finding | Reference |

| Trastuzumab | p-SCN-Bn-CHX-A″-DTPA | 90Y | Ovarian Cancer (SKOV3) | Substantially decreased tumor growth. | nih.gov |

| FVIIai | p-SCN-Bn-CHX-A''-DTPA | 177Lu | Pancreatic Cancer (BxPC3) | Significantly reduced tumor growth. | researchgate.netaacrjournals.org |

| SC16 | p-SCN-Bn-CHX-A”-DTPA | 177Lu | Neuroendocrine Prostate Cancer (H660) | Dose-dependent treatment responses. | pnas.org |

| Rituximab | p-NCS-Bn-CHX-A”-DTPA | 177Lu | Non-Hodgkin's Lymphoma (Raji) | Showed good tumor uptake and specificity. | researchgate.net |

Integration into Pretargeting Systems

Pretargeting is a multi-step strategy designed to improve the tumor-to-background radioactivity ratio. snmjournals.orgfrontiersin.org It involves the administration of a non-radiolabeled bispecific antibody that binds to both a tumor antigen and a subsequently administered small, radiolabeled molecule. researchgate.netthno.org This approach allows for the clearance of unbound antibody from circulation before the delivery of the radioactive payload, minimizing systemic toxicity. snmjournals.org

p-SCN-Bn-DTPA and its derivatives are used to create the radiolabeled haptens in these systems. For instance, poly-L-lysine has been conjugated with biotin (B1667282) and p-SCN-Bn-DTPA (or p-SCN-Bn-DOTA) to create "effector" molecules. innovareacademics.in These effectors can be labeled with various radionuclides like 213Bi for therapy, or Gallium-68 (68Ga) and 111In for PET and SPECT imaging, respectively. innovareacademics.in The biotin allows for binding to a pre-administered streptavidin-conjugated antibody. innovareacademics.in This modular approach offers flexibility in the choice of radionuclide and can be optimized to reduce renal uptake of radioactivity. innovareacademics.in

Another pretargeting strategy involves the use of bispecific antibodies that recognize a tumor antigen and a radiolabeled peptide. researchgate.net The indium-111-labeled di-DTPA-tyrosyl-lysine hapten has been used in conjunction with an anti-CEA/anti-DTPA bispecific antibody for imaging colorectal cancer recurrences. thno.org

Two-Step Pretargeting Approaches for Enhanced Tumor-to-Background Ratios

A significant challenge in conventional radioimmunotherapy (RIT) is the slow clearance of large, radiolabeled monoclonal antibodies (mAbs) from the bloodstream, which can lead to undesirable radiation exposure to healthy tissues. snmjournals.orgthno.org Two-step pretargeting strategies have been developed to mitigate this issue by separating the tumor-targeting and radionuclide-delivery steps. thno.orgfrontiersin.orgresearchgate.net

In this approach, a non-radiolabeled bispecific antibody (bsAb) is first administered. This bsAb is engineered to bind to a tumor-associated antigen with one arm and to a small, radiolabeled hapten with the other. aacrjournals.orgfrontiersin.org After the bsAb has had sufficient time to localize to the tumor and clear from the circulation, the low-molecular-weight radiolabeled hapten, chelated by a molecule like p-SCN-Bn-DTPA, is injected. snmjournals.orgaacrjournals.org This small molecule rapidly distributes throughout the body, is captured by the pre-localized bsAb at the tumor site, and any unbound excess is quickly eliminated through the kidneys. frontiersin.orgresearchgate.net

This methodology offers several advantages. The rapid pharmacokinetics of the small radiolabeled peptide significantly reduces the radiation dose to non-target tissues, thereby improving the tumor-to-background ratio. frontiersin.org For instance, studies have demonstrated that pretargeting can lead to significantly higher tumor uptake and retention of the radiolabel compared to directly labeled antibodies. One study reported a nearly 10-fold higher tumor uptake using a bivalent peptide in a pretargeting system compared to a monovalent one. frontiersin.org This enhancement is crucial for both improving the sensitivity of diagnostic imaging and increasing the therapeutic index of radioimmunotherapy. snmjournals.orgfrontiersin.org

Application in Tumor Imaging and Pretargeted Radioimmunotherapy (pRIT)

Conjugates of p-SCN-Bn-DTPA are instrumental in both tumor imaging and pretargeted radioimmunotherapy (pRIT). nih.govnih.gov For imaging applications, the DTPA chelate can be complexed with diagnostic radionuclides. For example, bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), was conjugated with p-SCN-Bn-DTPA and labeled with Technetium-99m (⁹⁹ᵐTc). nih.gov Biodistribution studies in a melanoma model showed significant tumor uptake, demonstrating its potential as a radioimmunoscintigraphy agent. nih.gov Similarly, nivolumab, an antibody targeting the programmed cell death protein 1 (PD-1), was conjugated with p-SCN-Bn-DTPA to create probes for both SPECT and MRI, showcasing the versatility of this chelator in multimodal imaging.

In the realm of therapy, pRIT leverages the high tumor-to-background ratios achieved through the two-step approach to deliver therapeutic doses of radiation more safely. thno.orgnih.gov By chelating therapeutic radionuclides, such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), to DTPA-based haptens, pRIT can effectively inhibit tumor growth while minimizing systemic toxicity. nih.govsnmjournals.org Preclinical studies have shown that pRIT can achieve high tumor accumulation of the therapeutic radiopharmaceutical with relatively low uptake in normal tissues. nih.gov For example, a pretargeting strategy using a bispecific antibody against renal cell carcinoma and an ¹¹¹In-labeled DTPA peptide resulted in high tumor uptake (80% of the injected dose per gram) and good retention of the radiolabel. snmjournals.org

Methodological Aspects of Preclinical Evaluation

The preclinical assessment of p-SCN-Bn-DTPA conjugates involves a series of rigorous tests to ensure their quality, stability, and biological activity before they can be considered for further studies.

Immunoreactivity Determination by Lindmo Method

A critical parameter for any radioimmunoconjugate is its ability to bind to its target antigen. The conjugation process, where the chelator is attached to the antibody, can potentially alter the antibody's structure and reduce its binding affinity. The immunoreactive fraction, which is the percentage of the radiolabeled antibody that can still bind to its target, is often determined using the Lindmo method. nih.govnih.gov

This assay involves incubating a fixed, small amount of the radioimmunoconjugate with increasing concentrations of target cells. nih.govnih.gov By plotting the reciprocal of the cell concentration against the reciprocal of the bound radioactivity, a linear relationship is typically observed. The immunoreactive fraction can then be calculated from the y-intercept of this plot. nih.gov

Studies have shown that the number of chelating molecules conjugated to an antibody can influence its immunoreactivity. For instance, research on rituximab conjugated with a DOTA derivative showed that increasing the number of chelators per antibody led to a decrease in the immunoreactive fraction. nih.govacs.org This highlights the importance of optimizing the conjugation ratio to maintain the biological function of the antibody.

Table 1: Effect of Chelator:Antibody Molar Ratio on Immunoreactivity

| Antibody | Chelator | Molar Ratio (Chelator:Antibody) | Average Chelators per Antibody | Immunoreactivity (%) | Reference |

| Rituximab | p-SCN-Bz-DOTA | 5:1 | 4 | 91.4 | acs.org |

| Rituximab | p-SCN-Bz-DOTA | 15:1 | 7 | 72.8 | acs.org |

| Rituximab | p-SCN-Bz-DOTA | 25:1 | 9 | 47.3 | acs.org |

| Rituximab | p-SCN-Bz-DOTA | 5:1 | 1.62 ± 0.50 | 71.17 | acs.org |

| Rituximab | p-SCN-Bz-DOTA | 10:1 | 6.42 ± 1.72 | 53.05 | acs.org |

| Rituximab | p-SCN-Bz-DOTA | 50:1 | 11.01 ± 2.64 | 19.37 | acs.org |

| Cetuximab | p-SCN-Bz-DTPA | ~1:1 | ~1 | >93 | snmjournals.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Chromatographic Techniques for Radiochemical Purity Assessment (e.g., iTLC-SA, HPLC)

Ensuring the radiochemical purity of the final product is paramount. Radiochemical purity is defined as the proportion of the total radioactivity that is in the desired chemical form. ymaws.com Impurities, such as free, unchelated radionuclide, can lead to off-target radiation exposure and compromise imaging or therapeutic efficacy.

Various chromatographic techniques are employed to assess radiochemical purity. asianpubs.org Instant thin-layer chromatography on silica (B1680970) gel (iTLC-SG) or polysilicic acid (iTLC-SA) impregnated glass fiber sheets is a common and rapid method. asianpubs.org In this technique, a small spot of the radiopharmaceutical is applied to a strip, which is then developed in a suitable solvent system. The different radiochemical species (e.g., the labeled antibody, free radionuclide) will migrate at different rates, allowing for their separation and quantification. ymaws.comnih.gov For example, when labeling with ¹¹¹In or ⁹⁰Y, a mobile phase of 10 mM DTPA solution is often used to separate the free radionuclide from the labeled antibody. nih.gov

High-Performance Liquid Chromatography (HPLC), particularly size-exclusion HPLC (SE-HPLC), is another powerful technique used for this purpose. nih.gov SE-HPLC separates molecules based on their size. The large radioimmunoconjugate will elute earlier than smaller impurities like the free chelator or radionuclide. nih.govnih.gov This method provides high-resolution separation and accurate quantification of the different species. Studies have reported achieving radiochemical purities of greater than 96-98% for various p-SCN-Bn-DTPA conjugates after purification, as determined by techniques like radio-TLC and HPLC. nih.govuni-muenchen.de

Table 2: Radiochemical Purity of Various p-SCN-Benzyl-DTPA Conjugates

| Conjugate | Radionuclide | Chromatographic Method | Radiochemical Purity (%) | Reference |

| ⁹⁹ᵐTc carbonyl-DTPA-bevacizumab | ⁹⁹ᵐTc | SE-HPLC | >98 | nih.gov |

| ¹⁷⁷Lu-DTPA-6A10 Fab | ¹⁷⁷Lu | Radio-TLC | >96 | uni-muenchen.de |

| ⁸⁸Y-p-SCN-Bz-DTPA-cetuximab | ⁸⁸Y | Not Specified | >97 | snmjournals.org |

| ¹⁷⁷Lu-p-SCN-Bz-DTPA-cetuximab | ¹⁷⁷Lu | Not Specified | >97 | snmjournals.org |

| [¹⁷⁷Lu]DOTA(SCN)-cG250 | ¹⁷⁷Lu | SE-HPLC | >99 | mdpi.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Future Directions and Emerging Research Opportunities for P Scn Benzyl Dtpa

Design and Synthesis of Advanced p-SCN-Benzyl-DTPA Derivatives with Enhanced Chelating Properties

While this compound has been widely used, research has highlighted the need for derivatives with improved in vivo stability to minimize the release of radiometals, which can lead to off-target toxicity. snmjournals.org A significant area of research is the synthesis of advanced derivatives that offer superior chelating properties.

One approach involves modifying the backbone of the DTPA molecule. For instance, backbone-substituted derivatives like 2-(p-SCN-Bz)-cyclohexyl-DTPA (CHX-DTPA) have been developed and evaluated for their stability with radionuclides like Yttrium-90. snmjournals.org Comparative studies have shown that such modifications can lead to greater in vivo stability compared to the parent this compound, resulting in less accumulation of the free radiometal in non-target tissues like bone. snmjournals.org Another strategy focuses on creating more rigid structures to reduce metal release. mdpi.com The development of regioselective synthesis methods is also crucial, as it allows for the production of isomerically pure compounds, which is important for consistent performance and regulatory approval. google.com

Research comparing this compound with other classes of chelators, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives, has also spurred innovation. While DOTA complexes often exhibit greater thermodynamic stability, they can require harsh labeling conditions that are unsuitable for sensitive biomolecules like antibodies. nih.govnih.gov This has led to the development of DTPA derivatives that aim to match the stability of DOTA while retaining the milder labeling conditions characteristic of acyclic chelators. The table below summarizes a comparison of different bifunctional chelators, highlighting the ongoing effort to find the optimal balance of properties.

| Chelator Type | Key Advantage | Key Limitation | Reference |

| This compound | Mild labeling conditions | Lower in vivo stability for some radiometals (e.g., ⁶⁴Cu, ⁹⁰Y) | snmjournals.orgnih.gov |

| p-SCN-Bn-CHX-A''-DTPA | Improved in vivo stability over standard DTPA | Still may show less stability than macrocyclic chelators | snmjournals.orgnih.gov |

| p-SCN-Bn-DOTA | High in vivo stability | Harsher labeling conditions (high temperature) required | nih.govacs.org |

| p-SCN-NOTA | High labeling efficiency, even at low concentrations | Primarily used for specific radionuclides like ⁶⁴Cu | nih.gov |

| H₄octapa | Rapid labeling kinetics at room temperature, excellent stability | Newer chelator, less extensive clinical validation | nih.gov |

Exploration of this compound in Multifunctional Nanoparticle Systems for Theranostics

The integration of diagnostics and therapeutics, known as theranostics, is a rapidly growing field in personalized medicine. researchgate.net Multifunctional nanoparticles are ideal platforms for theranostic agents, as they can be engineered to include targeting moieties, imaging agents, and therapeutic payloads in a single system. nih.gov this compound plays a crucial role in these systems by enabling the radiolabeling of nanoparticles for nuclear imaging (SPECT or PET) and/or radionuclide therapy.

Researchers have successfully conjugated this compound to various nanoparticle platforms: